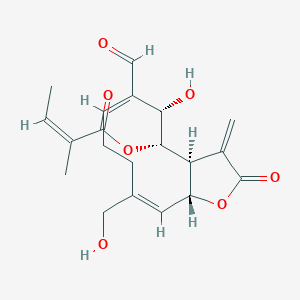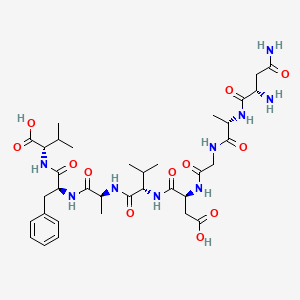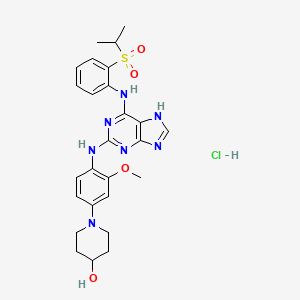
Mps1-IN-3 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mps1-IN-3 (hydrochloride) is a potent and selective inhibitor of monopolar spindle kinase 1 (MPS1), also known as threonine tyrosine kinase (TTK). MPS1 is a dual-specificity kinase that plays a crucial role in the spindle assembly checkpoint (SAC) during cell division. It ensures proper chromosome alignment and segregation, preventing chromosomal instability and aneuploidy. Mps1-IN-3 (hydrochloride) has shown significant potential in inhibiting the proliferation of cancer cells, particularly glioblastoma cells .
Métodos De Preparación
The synthesis of Mps1-IN-3 (hydrochloride) involves several steps, starting with the preparation of key intermediates. One of the synthetic routes includes the reaction of (3Z)-2,3-dihydro-3-(methoxyphenylmethylene)-2-oxo-1H-indole-6-carboxylic acid methyl ester with 3,4,5-trimethoxyaniline to form methyl (Z)-2-oxo-3-(phenyl((3,4,5-trimethoxyphenyl)amino)methylene)indoline-6-carboxylate. This intermediate is then further processed to obtain the final compound . Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Mps1-IN-3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Mps1-IN-3 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of MPS1 kinase activity and its effects on cell division.
Biology: Employed in research to understand the role of MPS1 in the spindle assembly checkpoint and its impact on chromosomal stability.
Medicine: Investigated for its potential as an anti-cancer agent, particularly in the treatment of glioblastoma and other cancers with high MPS1 expression.
Industry: Utilized in the development of new therapeutic agents targeting MPS1 for cancer treatment
Mecanismo De Acción
Mps1-IN-3 (hydrochloride) exerts its effects by inhibiting the activity of MPS1 kinase. MPS1 is a key regulator of the spindle assembly checkpoint, which ensures proper chromosome alignment and segregation during cell division. By inhibiting MPS1, Mps1-IN-3 (hydrochloride) disrupts the spindle assembly checkpoint, leading to chromosomal misalignment and cell death in rapidly dividing cancer cells. This mechanism makes it a promising candidate for cancer therapy .
Comparación Con Compuestos Similares
Mps1-IN-3 (hydrochloride) is compared with other MPS1 inhibitors such as:
CFI-402257: Another potent MPS1 inhibitor with similar anti-cancer properties.
BAY-1161909: A selective MPS1 inhibitor currently in clinical trials.
BOS-172722: Known for its high selectivity and efficacy in preclinical studies.
Mps1-IN-3 (hydrochloride) stands out due to its high potency and selectivity, making it a valuable tool in cancer research and therapy .
Propiedades
Fórmula molecular |
C26H32ClN7O4S |
|---|---|
Peso molecular |
574.1 g/mol |
Nombre IUPAC |
1-[3-methoxy-4-[[6-(2-propan-2-ylsulfonylanilino)-7H-purin-2-yl]amino]phenyl]piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C26H31N7O4S.ClH/c1-16(2)38(35,36)22-7-5-4-6-20(22)29-25-23-24(28-15-27-23)31-26(32-25)30-19-9-8-17(14-21(19)37-3)33-12-10-18(34)11-13-33;/h4-9,14-16,18,34H,10-13H2,1-3H3,(H3,27,28,29,30,31,32);1H |
Clave InChI |
BDKTZCBXQCCHRK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC3=C2NC=N3)NC4=C(C=C(C=C4)N5CCC(CC5)O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





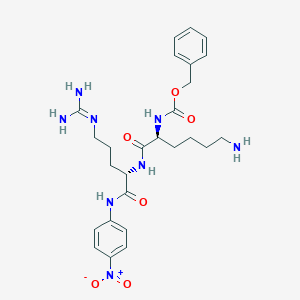
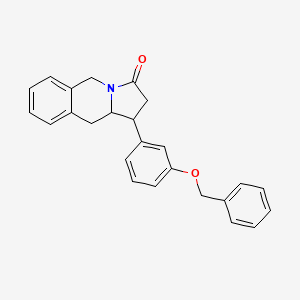

![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12396463.png)
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12396469.png)
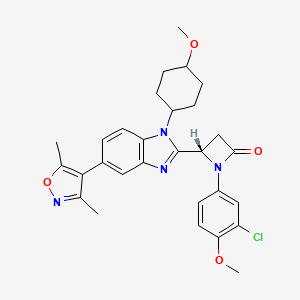
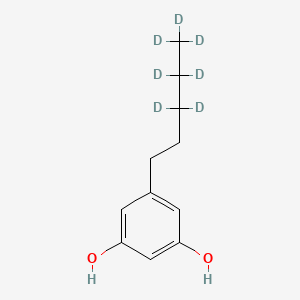
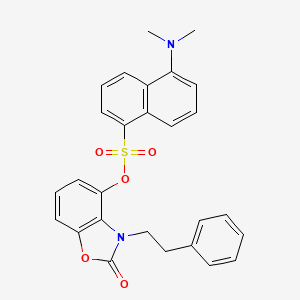
![(E,4S)-4-[[(2S)-2-[[(2S)-3-[3-[[4-[[(2S)-2-[[(2S)-2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonylamino]phenyl]-3-methyl-2-(methylamino)butanoyl]amino]-3,3-dimethylbutanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid](/img/structure/B12396487.png)
